molecular formula C10H14N2 B1427004 N-(cyclopropylmethyl)-4-methylpyridin-2-amine CAS No. 1250110-40-7

N-(cyclopropylmethyl)-4-methylpyridin-2-amine

Cat. No.: B1427004
CAS No.: 1250110-40-7
M. Wt: 162.23 g/mol
InChI Key: LKNIOAYLEQISGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-methylpyridin-2-amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is highly valued for its utility as a building block in synthesizing diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This highlights the potential of N-(cyclopropylmethyl)-4-methylpyridin-2-amine in the synthesis of similar heterocyclic compounds and dyes, leveraging its unique reactivity under mild conditions to generate versatile products from a wide range of precursors (Gomaa & Ali, 2020).

Advanced Oxidation Processes

Nitrogen-containing compounds, including amines, are resistant to conventional degradation but can be effectively mineralized using advanced oxidation processes (AOPs). This suggests the importance of studying the degradation and environmental impact of this compound, especially considering its potential release into water systems (Bhat & Gogate, 2021).

Reductive Amination Processes

The reductive amination process, involving aldehydes or ketones with amines in the presence of a reducing agent, is crucial in synthesizing primary, secondary, and tertiary alkyl amines. This methodology's significance underscores the potential application of this compound in synthesizing various amine derivatives, employing hydrogen as an environmentally friendly and cost-effective reducing agent (Irrgang & Kempe, 2020).

Environmental and Health Considerations

Research on the environmental fate, toxicity, and control of nitrogenous compounds, including amines, highlights the importance of understanding the impact of such chemicals when released into the environment. This includes assessing their potential for forming toxic by-products and their degradation pathways, which is relevant for ensuring the safe use and disposal of this compound (Poste, Grung, & Wright, 2014).

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIOAYLEQISGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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